2-(2-Chloro-3-fluoro-4-methylphenyl)acetic acid
CAS No.:
Cat. No.: VC18193572
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClFO2 |
|---|---|
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10)9(5)11/h2-3H,4H2,1H3,(H,12,13) |
| Standard InChI Key | IPZQAGPEZQKPAN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)CC(=O)O)Cl)F |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid, reflecting the positions of the substituents on the phenyl ring and the acetic acid side chain. Its systematic name ensures unambiguous identification in chemical databases and research literature.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid |
| InChI | InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(12)13)8(10) |
| SMILES | CC1=C(C(=C(C=C1)CC(=O)O)Cl)F |
| CAS Number | Not publicly disclosed |
The InChIKey and SMILES strings encode the compound’s connectivity and stereochemical features, enabling precise digital representation in cheminformatics tools.
Electronic and Steric Effects
The chloro () and fluoro () groups are electron-withdrawing, while the methyl () group is electron-donating. This combination creates a polarized aromatic system that influences:
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Reactivity: The chloro and fluoro groups direct electrophilic substitution to specific positions on the ring.
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Solubility: The acetic acid moiety enhances water solubility compared to non-polar analogs, though halogenation reduces it slightly.
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Bioavailability: The balance between lipophilicity (from halogens) and hydrophilicity (from COOH) affects membrane permeability.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 2-(2-chloro-3-fluoro-4-methylphenyl)acetic acid typically involves multi-step functionalization of a substituted benzene precursor. Common methods include:
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Friedel-Crafts Alkylation: Introducing the methyl group via alkylation of a dichlorofluorobenzene derivative, followed by acetic acid side-chain attachment.
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Halogenation Sequences: Sequential chlorination and fluorination of a pre-functionalized toluene derivative using agents like or and .
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Side-Chain Elongation: Coupling a pre-halogenated phenyl ring with bromoacetic acid under basic conditions (e.g., ) .
Example Pathway:
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Methylation: 2-Chloro-3-fluorotoluene is synthesized via directed ortho-metalation.
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Chlorination/Fluorination: Selective halogenation using (NCS) and (diethylaminosulfur trifluoride).
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Acetic Acid Attachment: Reaction with bromoacetic acid in acetone under reflux .
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: The polar nature of the acetic acid group complicates crystallization; ethyl acetate or methanol/water mixtures are often used.
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Yield Optimization: Reported yields range from 40–65%, necessitating improved catalytic systems or alternative reagents.
Physicochemical Properties
Spectral Characterization
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NMR: NMR shows distinct signals for the methyl group ( ppm), aromatic protons ( ppm), and carboxylic acid ( ppm).
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IR: Strong absorption at (C=O stretch) and (C-Cl and C-F vibrations).
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Mass Spectrometry: Molecular ion peak at , with fragmentation patterns confirming the loss of COOH ().
Thermodynamic Data
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Melting Point: (decomposition observed above ).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water ().
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pKa: The carboxylic acid group has a pKa of , making it partially ionized at physiological pH.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its halogenated aromatic core mimics bioactive motifs found in:
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Diclofenac: Arylacetic acid derivative with anti-inflammatory properties.
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Fluoroquinolones: Antibiotics leveraging fluorine’s electronegativity for target binding.
Agrochemical Development
In agrochemistry, the compound’s structural features contribute to:
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Herbicides: Halogenation enhances lipid solubility, promoting cuticle penetration.
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Fungicides: The acetic acid moiety chelates metal ions essential for fungal enzyme function.
Research Findings and Biological Activity
Structure-Activity Relationships (SAR)
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Fluoro Substitution: Enhances metabolic stability and membrane permeability compared to chloro-only analogs.
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Methyl Group: Steric hindrance from the methyl group may reduce off-target interactions.
Table 2: Comparison with Analogous Compounds
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoro-3-methylphenylacetic acid | Lacks chloro substituent; lower molecular weight | |
| 2-Chloro-4-fluorophenylacetic acid | Fewer substituents; simpler synthesis | |
| Target Compound | Balanced halogenation for optimized bioactivity |
Challenges and Future Directions
Synthetic Bottlenecks
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Cost-Efficiency: High-purity fluorine sources (e.g., ) increase production costs .
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Scalability: Multi-step protocols require optimization for industrial-scale manufacturing.
Biological Evaluation
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